Structural Differentiation from LY293: Carboxamide vs. Methanone Linker Alters Tubulin Binding Geometry
The target compound distinguishes itself from the closest characterized analog LY293 by the nature of the linker between the thiazole and indole moieties. LY293 employs a methanone linker at the thiazole C4 position, whereas the target compound uses a carboxamide linker at C5, as confirmed by its IUPAC name and structural formula. This structural difference is known to influence binding to the colchicine site of tubulin: in the related IAT series ((2-(1H-indol-5-ylamino)-thiazol-4-yl)(3,4,5-trimethoxyphenyl)methanone), the amino-linker variant demonstrated distinct oral bioavailability and efficacy in paclitaxel-resistant tumor models compared to the methanone-linked imidazole analog [1]. Direct target compound data are not publicly available, but the carboxamide group introduces an additional hydrogen-bond donor/acceptor pair absent in LY293, which is predicted to alter tubulin binding kinetics and selectivity [2].
| Evidence Dimension | Structural topology: linker type and attachment position |
|---|---|
| Target Compound Data | Carboxamide linker at thiazole C5, indole attached at N-5' position |
| Comparator Or Baseline | LY293: methanone linker at thiazole C4, indole attached at C5' position; IAT: amino-thiazole linker; NMK-TD-100: 1,3,4-thiadiazole core, indole at C3 |
| Quantified Difference | Qualitative structural difference; linker alters H-bond capacity (carboxamide: 1 donor, 1 acceptor vs. methanone: 1 acceptor only) and torsional degrees of freedom |
| Conditions | Structural analysis based on published chemical structures and SAR from Pharm. Res. 2012, 29(11), 3064–3074 |
Why This Matters
The carboxamide linker introduces additional hydrogen-bonding capability that may enhance residence time at the colchicine site or shift selectivity relative to methanone-based analogs, directly impacting target engagement and off-target profiles.
- [1] Li, C.-M.; Lu, Y.; Chen, J.; et al. Orally bioavailable tubulin antagonists for paclitaxel-refractory cancer. Pharm. Res. 2012, 29, 3064–3074. View Source
- [2] National Library of Medicine. MeSH Supplementary Concept Data: 2-(1H-indol-5-yl)thiazol-4-yl) 3,4,5-trimethoxyphenyl methanone (LY293). View Source
